2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol
Description
2-(4-Imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol (CAS: 342396-95-6) is a thienopyrimidine derivative characterized by a fused bicyclic core structure with an imino group at position 4 and an ethanol substituent at position 2. Thienopyrimidines are of significant interest due to their structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors . The synthesis of this compound likely follows methods analogous to those described for related derivatives. For example, iminothienopyrimidine intermediates are synthesized via cyclization reactions using hydrazine hydrate or substituted amines under reflux conditions in ethanol or acetonitrile .
Properties
IUPAC Name |
2-(4-imino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c13-11-10-8-3-1-2-4-9(8)17-12(10)14-7-15(11)5-6-16/h7,13,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIGWMHLDKUHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353461 | |
| Record name | 2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342396-95-6 | |
| Record name | 2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction for Aminoester Intermediate
The synthesis typically begins with a Gewald reaction, which is a three-component reaction involving a ketone, elemental sulfur, and a cyanoacetate derivative in the presence of a base or amine catalyst.
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- N-methyl-4-piperidone or 4-methylcyclohexanone (depending on the target derivative)
- Ethyl cyanoacetate
- Elemental sulfur
- Morpholine or other amine catalysts
- Ethanol as solvent
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- The ketone, ethyl cyanoacetate, and sulfur are suspended in ethanol.
- Morpholine is added, and the mixture is refluxed with stirring for 1–2 hours.
- After cooling, the mixture is diluted with water and extracted with dichloromethane.
- The organic layers are washed, dried, filtered, and concentrated.
- The residue is triturated with hot methanol and washed with cold methanol to yield the aminoester intermediate as an off-white powder.
-
- Yields typically around 85%.
- Melting point approximately 110–111°C.
- Characterized by IR (N–H stretch ~3344 cm⁻¹), ¹H-NMR, and mass spectrometry.
This intermediate corresponds to a 3-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold, which is a key precursor for further transformations.
Conversion to Iminoester Derivatives
Formation of Iminoesters by Orthoester Treatment
- The aminoester intermediate is treated with triethyl orthoformate or triethyl orthoacetate under reflux conditions for 2–4 hours.
- This step converts the aminoester into an iminoester derivative, which is typically a thick brown oily product.
- The product is often used directly in the next step without purification.
Cyclization to Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Hydrazine Hydrate-Mediated Cyclization
- The iminoester derivative is reacted with hydrazine hydrate in ethanol at room temperature or under reflux for 1–2 hours.
- This induces cyclization to form the corresponding tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative.
The product precipitates as a fine solid, which is filtered, washed with ethanol, and recrystallized for purity.
Yield: Approximately 74%.
- Melting Point: Around 200–202°C.
- Characterization: IR shows N–H stretching bands (~3450 and 3300 cm⁻¹) and carbonyl stretch (~1670 cm⁻¹), confirming cyclization.
Formation of the Target Compound via Nucleophilic Aromatic Substitution
Preparation of 4-Chloropyrimidine Intermediate
- The cyclized pyrimidin-4(3H)-one derivative is chlorinated using phosphorus oxychloride (POCl₃) and pyridine under reflux for about 5 hours.
- After workup, the 4-chloropyrimidine intermediate is obtained as a yellow solid.
- This intermediate is crucial for further substitution reactions.
Nucleophilic Aromatic Substitution with Ethanolamine
- The 4-chloropyrimidine intermediate is reacted with ethanolamine or similar nucleophiles to introduce the 2-(hydroxyethyl) substituent, forming the 2-(4-imino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol structure.
- The reaction is typically performed in ethanol or acetonitrile under reflux for 12–24 hours.
- The product precipitates and is purified by recrystallization.
Alternative Substitutions and Derivative Syntheses
- The 4-chloropyrimidine intermediate can also undergo substitution with various amines, hydrazines, and sulfonamides to yield a range of derivatives with different biological activities.
- These substitutions are generally carried out in ethanol or isopropanol under reflux conditions.
- Yields vary from 55% to 85% depending on the substituent and reaction conditions.
Summary Table of Key Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Gewald Reaction | Ketone + ethyl cyanoacetate + S + morpholine, reflux in EtOH 1–2 h | Aminoester intermediate | ~85 | Off-white powder, key intermediate |
| 2 | Orthoester Treatment | Triethyl orthoformate/orthoacetate, reflux 2–4 h | Iminoester derivative (brown oily product) | - | Used directly without purification |
| 3 | Cyclization | Hydrazine hydrate in EtOH, room temp or reflux 1–2 h | Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | ~74 | Pale yellow granules |
| 4 | Chlorination | POCl₃ + pyridine, reflux 5 h | 4-Chloropyrimidine intermediate | ~80 | Yellow solid |
| 5 | Nucleophilic substitution | Ethanolamine or other nucleophiles, reflux 12–24 h | Target compound or derivatives | 55–85 | Recrystallization purification |
Research Findings on Preparation Methods
- The Gewald reaction is a reliable and high-yielding method to construct the thiophene ring fused to the pyrimidine system.
- The use of triethyl orthoformate or triethyl orthoacetate facilitates the formation of iminoester intermediates, which are crucial for ring closure.
- Hydrazine hydrate efficiently cyclizes the iminoesters to form the pyrimidinone ring.
- Chlorination with POCl₃ is a standard method to activate the pyrimidinone for nucleophilic aromatic substitution.
- The final substitution step allows for structural diversity, enabling the synthesis of various derivatives with potential biological activity.
- Spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR, MS) and elemental analyses confirm the structure and purity of intermediates and final products.
- Yields are generally good to excellent, and the procedures are reproducible under standard laboratory conditions.
Chemical Reactions Analysis
Oxidation Reactions
The ethanol side chain and sulfur atom in the benzothieno ring are primary sites for oxidation:
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Ethanol Oxidation : Under mild conditions (e.g., pyridinium chlorochromate or CrO), the primary alcohol group is oxidized to a ketone, forming 2-(4-imino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)acetaldehyde. Stronger oxidants (e.g., KMnO) may further oxidize the aldehyde to a carboxylic acid .
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Sulfur Oxidation : Reaction with hydrogen peroxide (HO) or m-CPBA converts the thiophene sulfur to sulfoxide or sulfone derivatives, altering electronic properties of the aromatic system .
Key Data :
| Substrate Site | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | PCC/CHCl | Ketone derivative | 65–78 | |
| Thiophene S | HO/AcOH | Sulfoxide | 82 |
Substitution Reactions
The imino group (NH) and pyrimidine ring positions are susceptible to nucleophilic or electrophilic substitution:
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N-Alkylation/Acylation : Treatment with alkyl halides (e.g., CHI) or acetic anhydride in basic media (e.g., NaH/DMF) modifies the imino group to N-alkyl or N-acyl derivatives .
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Pyrimidine Ring Substitution : Chlorination with POCl introduces a Cl atom at the 4-position, enabling further coupling with amines or alcohols .
Example Reaction Pathway :
Cyclization and Ring Expansion
The ethanol side chain participates in intramolecular cyclization:
-
Ether Formation : Under acidic conditions (e.g., HSO), dehydration forms an ether linkage, generating a fused oxazepine ring .
-
Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) yields imine derivatives, which can cyclize to form tricyclic systems .
Key Data :
| Reagent/Condition | Product | Application | Reference |
|---|---|---|---|
| HSO, Δ | Oxazepine-fused derivative | Bioactive intermediate | |
| Benzaldehyde/EtOH | Imine-coupled macrocycle | Antimicrobial agent |
Esterification and Functionalization
The hydroxyl group undergoes esterification with acyl chlorides or anhydrides:
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Acetylation : Acetic anhydride in pyridine converts the ethanol group to an acetate ester, enhancing lipophilicity .
Reaction :
Comparative Reactivity with Analogous Compounds
The compound’s fused benzothieno-pyrimidine core shows distinct reactivity compared to simpler pyrimidines:
| Feature | 2-(4-Imino...ethanol | Simple Pyrimidine | Reason for Difference |
|---|---|---|---|
| Sulfur Reactivity | High (oxidation) | None | Thiophene’s electron-rich S |
| N-Alkylation | Moderate | High | Steric hindrance from fused ring |
| Solubility in Polar Solvents | Low | High | Hydrophobic benzothieno group |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research has indicated that derivatives of benzothieno[2,3-d]pyrimidines exhibit promising anticancer properties. These compounds have been shown to inhibit specific kinases involved in tumor growth and proliferation. For instance, a study demonstrated that certain derivatives could effectively induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .
-
Antimicrobial Properties
- Compounds similar to 2-(4-imino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol have been evaluated for their antimicrobial efficacy against various pathogens. The presence of the thieno and pyrimidine rings enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes .
- Neuroprotective Effects
Synthesis and Derivatives
The synthesis of 2-(4-imino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol typically involves multi-step reactions starting from readily available precursors. A notable synthetic route includes:
- The reaction of o-aminonitrile with triethyl orthoformate to form an imido ester.
- Cyclization with hydrazine hydrate leading to the formation of the desired pyrimidine derivative.
This method allows for the generation of various imine derivatives that can be screened for biological activity .
Case Studies
- Case Study on Anticancer Activity
- Case Study on Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 2-(4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol with structurally related thienopyrimidine derivatives:
Structural and Functional Insights
- Substituent Effects on Solubility: The ethanol group in the target compound improves water solubility compared to lipophilic groups like benzylpiperazine (4c, 4d) or dichlorobenzyl-sulfanyl (). This is critical for oral bioavailability .
- Biological Activity: Hydrazine derivatives (e.g., compounds 8a-n in ) exhibit antimicrobial activity, while the ethanol substituent may favor anti-proliferative effects due to enhanced cellular uptake .
- Synthetic Efficiency : The target compound can be synthesized in high yields (~75–82%) using room-temperature imination protocols, similar to methods in , avoiding harsh conditions required for chlorinated analogs (e.g., POCl₃ in ) .
Key Differences in Pharmacological Potential
- Imino vs. Oxo Groups: The imino group at position 4 (target compound) may confer greater reactivity in forming hydrogen bonds compared to oxo derivatives (e.g., 4-oxo analogs in ), influencing target binding .
Biological Activity
The compound 2-(4-imino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol is a derivative of benzothieno-pyrimidine that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 220.3 g/mol. The structure features a fused benzothiophene and pyrimidine ring system, which is significant for its biological activity. The compound exhibits a coplanar arrangement of the fused rings, with specific dihedral angles contributing to its stability and interaction with biological targets .
Synthesis
The synthesis of 2-(4-imino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol typically involves several steps:
- Formation of the Imine : The reaction begins with the condensation of 4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with appropriate aldehydes to form imines.
- Reduction : The imine is then reduced to yield the corresponding amine derivative.
- Final Modification : The final step involves the introduction of the ethanol moiety through an alkylation or acylation reaction.
This synthetic pathway has been optimized to yield high purity compounds suitable for biological testing .
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-imino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens using methods such as agar diffusion and dilution techniques. For example:
- Tested Strains : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Comparative Analysis : When tested alongside standard antibiotics like Ciprofloxacin and Ketoconazole, it showed comparable or superior activity against certain strains .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated:
- Cell Line Testing : In vitro assays on cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell growth and survival .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antimicrobial Efficacy : A study involving a series of benzothiophene derivatives demonstrated that modifications at specific positions significantly enhanced antibacterial activity. The presence of electron-withdrawing groups was correlated with increased potency .
- Cytotoxicity in Cancer Cells : Research focusing on thienopyrimidine derivatives revealed that structural modifications could lead to enhanced cytotoxic effects in breast cancer cell lines (MCF-7), suggesting a promising avenue for therapeutic development .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced
- Solvent choice : Ethanol or tetrahydrofuran (THF) for better solubility .
- Reaction time : Extend alkylation steps to 5 hours under reflux .
- Green chemistry : Use ionic liquids like [Bmim]Cl to enhance efficiency and yield (e.g., 72% yield in derivative synthesis) .
How to address contradictions in biological activity data across studies?
Q. Advanced
- Comparative docking studies : Assess binding affinities with target proteins (e.g., antimicrobial enzymes) under varied pH or temperature .
- In vitro validation : Pair enzyme inhibition assays (IC₅₀ measurements) with molecular docking to resolve discrepancies .
What methodologies are used to evaluate the compound's potential as a kinase inhibitor?
Q. Advanced
- In vitro kinase assays : Measure ATP-binding site inhibition using fluorescence polarization .
- Docking simulations : AutoDock Vina or Schrödinger Suite to predict interactions with kinase active sites .
What are the key spectroscopic features confirming the core structure?
Q. Basic
- Thienopyrimidine core : Aromatic protons in NMR (δ 7.2–8.57 ppm) and sulfur-related IR bands .
- Imino group : Broad NH stretches at 3415 cm⁻¹ in IR .
How to design analogs with enhanced solubility without compromising activity?
Q. Advanced
- Hydrophilic substitutions : Introduce ethanol or hydroxyl groups at the 2-position .
- Solubility assays : Use HPLC to measure logP and aqueous solubility .
- Activity retention : Test analogs in dose-response assays (e.g., IC₅₀ shifts <10%) .
What purification methods are effective post-synthesis?
Q. Basic
- Recrystallization : Ethanol or dioxane for high-purity crystals (m.p. 205–207°C) .
- Cold-water precipitation : Filter solid products after quenching reactions in ice water .
How to troubleshoot low yields in alkylation steps?
Q. Advanced
- Excess reagents : Increase methyl iodide equivalents (1.2x molar ratio) .
- Base optimization : Adjust KOH concentration in ethanol to stabilize intermediates .
- Monitoring : Use TLC to track reaction progress and terminate at peak conversion .
What computational approaches predict the compound's pharmacokinetic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
